Laricitrin 3-glucoside

Description

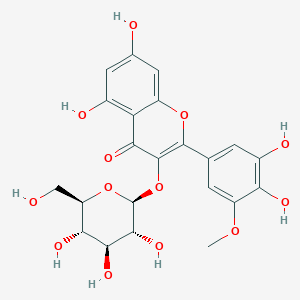

Laricitrin 3-O-glucoside is a methylated flavonol glycoside belonging to the flavonoid family. Structurally, it consists of laricitrin (3′-O-methylmyricetin) linked to a glucose moiety at the 3-hydroxyl position . This compound is identified in diverse plant species, including bilberries (Vaccinium myrtillus), where it co-occurs with laricitrin 3-O-galactoside , and in red grape cultivars (Vitis vinifera), where it is reported alongside syringetin and isorhamnetin derivatives . It is also detected in sacred lotus (Nelumbo nucifera) petals as "laricitrin 3-O-hexose" and "laricitrin 3-O-glucuronide" . Laricitrin 3-O-glucoside exhibits antioxidant properties, as demonstrated in studies on red wine polyphenols, where it contributes to metabolic benefits .

Properties

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O13/c1-32-12-3-7(2-10(26)15(12)27)20-21(17(29)14-9(25)4-8(24)5-11(14)33-20)35-22-19(31)18(30)16(28)13(6-23)34-22/h2-5,13,16,18-19,22-28,30-31H,6H2,1H3/t13-,16-,18+,19-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXINVOINFDDDD-CLXWZIMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314263 | |

| Record name | Laricitrin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39986-90-8 | |

| Record name | Laricitrin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39986-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laricitrin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laricitrin 3-O-glucoside typically involves the glycosylation of laricitrin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 3-position of laricitrin. This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of laricitrin 3-O-glucoside can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in large bioreactors, where they produce laricitrin 3-O-glucoside in significant quantities. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Laricitrin 3-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized flavonol derivatives.

Reduction: Dihydroflavonol derivatives.

Substitution: Alkylated and acylated flavonol derivatives.

Scientific Research Applications

Chemical Applications

Model Compound for Flavonol Glycosides

- Laricitrin 3-O-glucoside serves as a model compound in studies focused on the reactivity and stability of flavonol glycosides. Its structural characteristics allow researchers to understand the behavior of similar compounds under various conditions.

Synthesis and Industrial Production

- The synthesis of laricitrin 3-O-glucoside typically involves enzymatic glycosylation using glycosyltransferases. This method is favored for its efficiency in producing high-purity compounds in controlled environments.

- Industrial production can be achieved through biotechnological methods, utilizing genetically modified microorganisms that express necessary enzymes for large-scale production.

Biological Applications

Antioxidant Properties

- Laricitrin 3-O-glucoside exhibits significant antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

- Research indicates that this compound inhibits pro-inflammatory cytokines and enzymes, contributing to reduced inflammation. It acts through various signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation .

Anticancer Activity

- Studies demonstrate that laricitrin 3-O-glucoside induces apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7. The compound appears to inhibit the breast cancer resistance protein (BCRP/ABCG2), enhancing its anticancer efficacy .

Medicinal Applications

Potential Therapeutic Uses

- The compound has shown promise in various therapeutic areas:

- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for cancer therapies.

- Skin Protection : In cosmetic formulations, laricitrin 3-O-glucoside can protect against skin damage and aging due to its antioxidant properties .

- Neuroprotection : Ongoing research is exploring its neuroprotective effects, which may have implications for neurodegenerative diseases.

Industrial Applications

Food and Cosmetic Industries

- Due to its antioxidant properties, laricitrin 3-O-glucoside is utilized in food preservation and cosmetic formulations. It helps maintain product stability and enhances the health benefits of food products by reducing oxidative degradation .

Case Studies

Mechanism of Action

The mechanism of action of laricitrin 3-O-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: Laricitrin 3-O-glucoside induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Key Differences :

- Hydroxylation/Methylation : Laricitrin is distinguished by a single methoxy group at the 3′ position, whereas syringetin has two methoxy groups (3′,5′). Myricetin lacks methylation, retaining three hydroxyl groups on the B-ring .

- Glycosylation Diversity : Unlike laricitrin 3-O-glucuronide (found in lotus) , the glucose-linked form is more prevalent in grapes and bilberries .

Regulatory Factors :

- Environmental stressors, such as ozonated water treatments in grapevines, modulate flavonol synthesis. For example, ozonation increases trisubstituted anthocyanins (e.g., malvidin 3-O-glucoside) but inconsistently affects laricitrin levels .

- Phytohormones like abscisic acid (ABA) enhance laricitrin accumulation in grape berries, paralleling trends in kaempferol and proanthocyanidin biosynthesis .

Antioxidant Activity and Bioactive Properties

Laricitrin 3-O-glucoside demonstrates moderate antioxidant capacity, though its activity is influenced by methylation and glycosylation:

- Comparative Antioxidant Efficacy: In red wine polyphenol extracts, laricitrin 3-O-glucoside is present at 15.10 mg/g among flavonols, lower than quercetin 3-O-glucuronide (3.62 mg/g) but higher than syringetin derivatives .

- Synergistic Effects : In Coreopsis tinctoria, laricitrin (aglycone) coexists with quercetin and isorhamnetin derivatives, suggesting complementary antioxidant roles .

Occurrence in Plant Species

Laricitrin 3-O-glucoside is restricted to specific plant families:

- Vitaceae: Red grape cultivars (e.g., Cabernet Sauvignon) accumulate laricitrin 3-O-glucoside, while white grapes lack it .

- Ericaceae : Bilberries contain both glucoside and galactoside forms .

- Nelumbonaceae : Sacred lotus petals feature laricitrin 3-O-hexose and glucuronide derivatives .

Quantitative Analysis Across Studies

Concentrations vary significantly based on plant tissue and treatment (Table 2).

Table 2: Quantitative Data for Laricitrin 3-O-Glucoside and Analogues

Note: Co-elution with isomers complicates quantification in bilberries .

Biological Activity

Laricitrin 3-O-glucoside, a flavonoid glycoside derived from various plant sources, has garnered attention for its potential biological activities. This compound is structurally related to other flavonoids and exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of Laricitrin 3-O-glucoside, supported by research findings, case studies, and data tables.

Laricitrin 3-O-glucoside has the chemical formula and is classified as a flavonoid glycoside. Its structure consists of a laricitrin backbone with a glucose moiety attached at the 3-position, which is crucial for its biological activity .

Antioxidant Activity

One of the most notable properties of Laricitrin 3-O-glucoside is its antioxidant activity . The compound has been shown to significantly inhibit reactive oxygen species (ROS) generation in various cellular models. In a study examining its effects on human dermal fibroblasts (NHDFs), Laricitrin 3-O-glucoside demonstrated a dose-dependent reduction in TNF-α-induced ROS generation, with significant inhibition observed at concentrations as low as 25 μM .

Table 1: Antioxidant Activity of Laricitrin 3-O-glucoside

| Concentration (μM) | ROS Generation (Relative to Control) | p-value |

|---|---|---|

| 25 | 1.05 ± 0.01 | < 0.001 |

| 50 | 0.98 ± 0.00 | < 0.001 |

| 100 | 0.84 ± 0.03 | < 0.001 |

Anti-inflammatory Effects

Laricitrin 3-O-glucoside has also been reported to exhibit anti-inflammatory properties . It inhibits the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in TNF-α-treated NHDFs . This suggests that Laricitrin 3-O-glucoside could be beneficial in managing inflammatory skin conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Laricitrin 3-O-glucoside, particularly against breast cancer cells. In vitro experiments revealed that it significantly reduced proliferation in MDA-MB-231 and MCF-7 cell lines, with MCF-7 cells showing the greatest sensitivity . The mechanism underlying this activity may involve the inhibition of the breast cancer resistance protein (BCRP/ABCG2), which is known to contribute to drug resistance in cancer cells.

Table 2: Anticancer Activity of Laricitrin 3-O-glucoside

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | X | BCRP inhibition |

| MCF-7 | Y | Cell cycle arrest |

| NIH/3T3 | Z | Induction of apoptosis |

Note: Specific IC50 values are currently under investigation.

Case Studies

Several case studies have explored the effects of Laricitrin 3-O-glucoside in different contexts:

- Skin Damage Prevention : A study demonstrated that treatment with Laricitrin 3-O-glucoside could protect skin cells from oxidative stress induced by TNF-α, suggesting its potential application in cosmetic formulations aimed at preventing skin aging .

- Antitumor Effects : Research focusing on laricitrin derivatives indicated that these compounds could enhance antitumor activity against various cancer cell lines, supporting their use as therapeutic agents in oncology .

Q & A

Q. What are the standard analytical methods for quantifying Laricitrin 3-O-glucoside in plant extracts?

Laricitrin 3-O-glucoside is commonly quantified using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or UV detection (HPLC-UV). For example, studies on grapevines and apples employed LC-HRMS to differentiate it from structural isomers like laricitrin 3-O-galactoside . Calibration curves using purified standards are essential for accurate quantification, and extraction protocols often involve methanol/water mixtures with acidification to stabilize flavonoids .

Q. How is the antioxidant activity of Laricitrin 3-O-glucoside experimentally validated?

The antioxidant capacity is typically assessed via in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and CUPRAC (cupric ion reducing antioxidant capacity). For instance, Laricitrin 3-O-glucoside demonstrated significant radical scavenging in DPPH assays, with IC₅₀ values comparable to other flavonoid glycosides . These assays require controlled pH and temperature conditions to ensure reproducibility .

Q. What are the primary natural sources of Laricitrin 3-O-glucoside?

The compound is identified in Astragalus species (e.g., A. complanatus), red-fleshed apples (Malus domestica), and grapevines (Vitis vinifera). In apples, it is predominantly localized in the peel, suggesting tissue-specific biosynthesis . Its presence in Astragalus extracts highlights its role in traditional medicinal plants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Laricitrin 3-O-glucoside quantification across studies?

Discrepancies often arise from differences in extraction solvents, calibration standards, or matrix effects. For example, methanol/water (70:30, v/v) with 0.1% formic acid improves recovery from grape skins compared to pure methanol . Cross-validation using NMR or spiked samples can address variability . Additionally, reporting extraction yields and purity coefficients (e.g., ≥98% by HPLC) enhances comparability .

Q. What strategies distinguish Laricitrin 3-O-glucoside from its structural isomers (e.g., laricitrin 3-O-galactoside)?

LC-HRMS with collision-induced dissociation (CID) fragments key glycosidic bonds, enabling differentiation based on mass shifts (e.g., glucoside vs. galactoside). Retention time alignment with authenticated standards is critical, as seen in studies on Vitis vinifera . For absolute confirmation, nuclear magnetic resonance (NMR) analysis of the sugar moiety (e.g., β-D-glucose vs. β-D-galactose) is required .

Q. How does the plant matrix influence Laricitrin 3-O-glucoside extraction efficiency?

Matrix effects are significant. For instance, apple peels require enzymatic pretreatment (e.g., cellulase) to disrupt cell walls, improving solvent access . In grapes, ozonated water treatments increased Laricitrin 3-O-glucoside levels by upregulating flavonoid biosynthesis genes, highlighting environmental and agronomic influences . Solvent polarity and tissue homogenization time must be optimized for each species .

Q. What is the role of Laricitrin 3-O-glucoside in synergistic antioxidant interactions with other flavonoids?

Synergism is observed with quercetin derivatives and anthocyanins. In grape skins, Laricitrin 3-O-glucoside contributes to redox activity alongside quercetin 3-O-glucoside and kaempferol glycosides, as shown by electron paramagnetic resonance (EPR) studies . Co-elution profiles in LC-HRMS suggest shared biosynthetic pathways, which may enhance collective antioxidant effects .

Methodological Considerations

- Experimental Design : Use randomized block designs for field studies (e.g., ozonated water treatments in vineyards) to control environmental variability .

- Data Interpretation : Normalize Laricitrin 3-O-glucoside levels to tissue dry weight or internal standards (e.g., syringetin) to account for biomass differences .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to disentangle correlations between Laricitrin 3-O-glucoside levels and other metabolites in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.